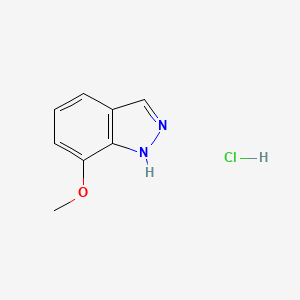

7-Methoxy-1H-indazole hydrochloride

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. The unique arrangement of nitrogen atoms within the indazole ring facilitates a range of intermolecular interactions, such as hydrogen bonding, which are critical for the binding of drugs to their respective receptors.

Indazole derivatives have demonstrated a wide array of pharmacological activities, positioning them as key molecules in drug discovery and development. nih.govnih.gov These activities include anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. nih.govresearchgate.net Furthermore, research has explored their potential in treating neurodegenerative diseases, osteoporosis, and as male contraceptive agents. nih.govbenthamdirect.com The versatility of the indazole nucleus allows for diverse chemical modifications, enabling the synthesis of a vast library of compounds with varied biological functions. nih.govaustinpublishinggroup.com

The following table summarizes some of the key biological activities associated with the indazole scaffold:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammatory Diseases |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-HIV | Virology |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Neurology |

| Male Contraceptive | Reproductive Health |

| Anti-arrhythmic | Cardiology |

| Antifungal | Infectious Diseases |

Overview of 7-Methoxy-1H-Indazole as a Prominent Research Target

Within the broad class of indazole derivatives, 7-Methoxy-1H-indazole has emerged as a compound of specific interest. The presence of a methoxy (B1213986) group at the 7-position of the indazole ring imparts distinct physicochemical properties to the molecule. This substitution pattern has been a focus of research, particularly in the context of its role as a chemical intermediate or building block for synthesizing more complex molecules with potential therapeutic applications.

One of the notable areas of investigation for 7-methoxy-substituted indazoles is their activity as nitric oxide synthase (NOS) inhibitors. austinpublishinggroup.com Specifically, 7-Methoxyindazole has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS) in in-vitro enzymatic assays. austinpublishinggroup.com The inhibition of nNOS is a significant area of research due to its implications in various physiological and pathological processes.

Furthermore, derivatives of 7-methoxy-1H-indazole have been synthesized and evaluated for other biological activities. For instance, a series of 7-methoxy-1-(3,4,5-trimethoxyphenyl)-4,5-dihydro-2H-benzo[e]indazoles were synthesized and investigated as potential colchicine (B1669291) site inhibitors, which are relevant in cancer research. nih.gov

Historical Context and Evolution of Research on 7-Substituted Indazole Derivatives

The study of indazole chemistry dates back to the 19th century. However, it was the discovery of the biological activities of substituted indazoles in the 20th century that significantly propelled research into this class of compounds. This led to extensive exploration of the synthesis and properties of a wide array of indazole derivatives.

Research into 7-substituted indazoles has been a key part of this evolution. Early work often focused on understanding the fundamental chemistry and reactivity of the indazole ring. Over time, advancements in synthetic methodologies have enabled the creation of increasingly complex and specifically functionalized indazole-based molecules.

A significant development in the synthesis of 7-substituted indazoles has been the use of palladium cross-coupling reactions. researchgate.net Researchers have developed efficient methods to create novel indazole scaffolds, such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, which serve as versatile building blocks for further chemical modifications. researchgate.net These advancements have opened up new avenues for creating libraries of 7-substituted indazole derivatives for biological screening.

The following table provides a brief timeline of key developments in indazole research:

| Period | Key Developments |

| 19th Century | Initial synthesis of the parent indazole compound. |

| 20th Century | Discovery of biological activities of substituted indazoles, sparking wider research interest. |

| Late 20th/Early 21st Century | Focus on specific biological targets, such as nitric oxide synthase. austinpublishinggroup.comresearchgate.net |

| 21st Century | Advancement in synthetic methods, including palladium cross-coupling, to create diverse 7-substituted indazole derivatives. researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

7-methoxy-1H-indazole;hydrochloride |

InChI |

InChI=1S/C8H8N2O.ClH/c1-11-7-4-2-3-6-5-9-10-8(6)7;/h2-5H,1H3,(H,9,10);1H |

InChI Key |

CWLVTQVBAZVVFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1h Indazole and Its Hydrochloride Salt

Established Synthetic Routes to 7-Methoxy-1H-Indazole

Traditional methods for the synthesis of the indazole core, including 7-methoxy-1H-indazole, have been well-documented. These approaches often involve classical named reactions adapted for specific substitution patterns.

Fischer Indole (B1671886) Synthesis Approaches and Adaptations

The Fischer indole synthesis, a venerable method for preparing indoles, can be conceptually adapted for indazole synthesis, although it is not a direct route. wikipedia.orgbyjus.com The classical Fischer synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org While this method directly yields indoles, modifications and alternative strategies are necessary to produce the isomeric indazole ring system. For instance, the synthesis of 7-oxygenated indoles, which are structurally related to 7-methoxy-1H-indazole, has been explored using Fischer indole synthesis. nih.gov However, challenges such as the formation of abnormal products, like the generation of ethyl 6-chloroindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, have been noted. nih.gov

Cyclocondensation Reactions of Substituted Hydrazines

The cyclocondensation of substituted hydrazines with carbonyl compounds is a cornerstone of pyrazole (B372694) and indazole synthesis. beilstein-journals.org This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent to form the heterocyclic ring. beilstein-journals.org For the synthesis of 7-methoxy-1H-indazole, a suitably substituted o-acylphenylhydrazine would be a key intermediate. The intramolecular cyclization of various hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid represents a common strategy for preparing substituted indazoles. researchgate.net The versatility of this method allows for the introduction of various substituents on the indazole core.

Diazotization and Cyclization Methods for Indazole Formation

Diazotization of ortho-alkylanilines followed by cyclization is a widely used method for the preparation of 1H-indazoles. semanticscholar.org This process typically requires acidic conditions and is particularly effective for aromatic substrates with electron-deficient characteristics. semanticscholar.org A related approach involves tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives to synthesize fused 1,2,3-triazinone systems, demonstrating the utility of diazotization in heterocyclic synthesis. nih.gov

Advanced Synthetic Strategies for 7-Methoxy-1H-Indazole Derivatives

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of indazole derivatives, often employing metal catalysis to achieve high selectivity and functional group tolerance.

Metal-Catalyzed C-H Amination Reactions

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org This strategy allows for the direct formation of N-heterocycles from substrates bearing C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net For instance, a silver(I)-mediated intramolecular oxidative C-H amination has been developed for the construction of various 1H-indazoles. nih.gov Rhodium(III)/Copper(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov These methods offer a high degree of control and are applicable to a broad range of substrates, including those relevant to the synthesis of 7-methoxy-1H-indazole derivatives. acs.org

Table 1: Overview of Metal-Catalyzed C-H Amination for Indazole Synthesis

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Silver(I) | Not specified in provided text | Enables construction of assorted 1H-indazoles. nih.gov |

| Rhodium(III)/Copper(II) | Ethyl benzimidates and nitrosobenzenes | Sequential C-H bond activation and intramolecular cascade annulation. nih.gov |

| Palladium | Aryl bromides and hydrazones | Cross-coupling reaction to form N-arylhydrazones, which then cyclize. |

Nitrosation of Indoles as a Route to Indazole Carboxaldehydes

A notable transformation involves the nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes. rsc.orgnih.govrsc.org This reaction proceeds under mild, slightly acidic conditions and is applicable to both electron-rich and electron-deficient indoles. rsc.orgnih.gov The process is believed to occur through a multistep pathway involving nitrosation at the C3 position of the indole, leading to an oxime intermediate. nih.gov Subsequent ring opening and re-closure afford the indazole-3-carboxaldehyde. nih.gov This method provides a direct route to functionalized indazoles that can serve as versatile intermediates for further derivatization.

Table 2: Reaction Conditions for Nitrosation of Indoles

| Indole Type | Reaction Temperature | Outcome |

|---|---|---|

| Electron-rich | 0°C to Room Temperature | Rapid formation of reactive intermediates and conversion to indazole. rsc.org |

| Electron-neutral or slightly electron-deficient | 50°C | Required for conversion to the indazole. rsc.org |

| Electron-poor (e.g., nitro derivatives) | 80°C | Required for full conversion to indazoles. rsc.org |

Fragment-Led De Novo Design in Synthesis

Fragment-led de novo design is a powerful strategy in medicinal chemistry for discovering novel molecular scaffolds. This approach begins with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules through computational modeling and synthetic elaboration. nih.govnih.gov

In the context of indazole synthesis, this methodology has been successfully employed to identify the indazole core as a valuable pharmacophore for inhibiting targets such as fibroblast growth factor receptor (FGFR) kinases, which are implicated in cancer therapy. nih.gov The process typically starts with a program like SPROUT, which can identify a small fragment, such as 6-phenylindole, predicted to bind to the target protein. nih.gov Through structure-based drug design (SBDD), this initial fragment is modified to optimize its binding interactions. This can lead to the replacement of the indole core with an indazole scaffold, which offers different hydrogen bonding patterns and vector spaces for substituent placement. nih.govnih.gov

Once the indazole pharmacophore is identified, a library of derivatives can be synthesized to explore the structure-activity relationship (SAR). For instance, various substituents can be introduced at different positions of the 7-methoxy-1H-indazole ring to improve potency and selectivity. This fragment-based approach allows for the efficient exploration of chemical space, leading to the development of novel indazole derivatives with excellent ligand efficiencies. nih.govnih.gov

Regioselective Functionalization of the 7-Methoxy-1H-Indazole Core

The functionalization of the indazole ring is complicated by the presence of two reactive nitrogen atoms (N-1 and N-2) and several carbon positions on the heterocyclic and benzene (B151609) rings. Achieving regioselectivity is a key challenge in the synthesis of substituted indazole derivatives. The 7-methoxy group on the benzene ring exerts electronic and steric influences that can direct the outcome of these functionalization reactions.

Direct N-alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, as the 1H-indazole tautomer is generally more stable, but the reactivity of the two nitrogen atoms can be similar. d-nb.infobeilstein-journals.org The regioselectivity of this transformation is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile. nih.govnih.gov

Studies on various substituted indazoles have shown that a combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) often favors the formation of the N-1 alkylated product. d-nb.infonih.gov The steric and electronic properties of substituents on the indazole ring play a crucial role. For 7-methoxy-1H-indazole, the methoxy (B1213986) group at the C-7 position is adjacent to the N-1 position. This proximity can sterically hinder the approach of bulky electrophiles to the N-1 position, potentially favoring N-2 substitution under certain conditions. However, electronically, the methoxy group is electron-donating, which can influence the nucleophilicity of the nearby nitrogen. The interplay of these effects dictates the final N-1/N-2 ratio. For instance, electron-withdrawing groups at the C-7 position, such as nitro or carboxylate, have been shown to confer excellent N-2 regioselectivity. d-nb.infonih.gov

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|

| 3-tert-Butyl-1H-indazole | Alkyl Bromide | NaH | THF | >99:1 | d-nb.infonih.gov |

| 1H-Indazole | Isobutyraldehyde (reductive amination) | - | Toluene | >99:1 | rsc.org |

| 5-Methoxy-1H-indazole | Isobutyraldehyde (reductive amination) | - | Toluene | >99:1 | rsc.org |

| 7-Bromo-1H-indazole | Isobutyraldehyde (reductive amination) | - | Toluene | N/A (27% yield) | rsc.org |

The C-3 position of the 1H-indazole ring is a common site for functionalization, although it can be less reactive than the nitrogen atoms. mdpi.com Direct C-H functionalization at this position represents an efficient, atom-economical method for introducing aryl or alkyl groups. Palladium-catalyzed direct arylation is a prominent strategy. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, a ligand, and an oxidant. nih.govresearchgate.net The choice of solvent can be critical for both reactivity and selectivity; for example, using water as a solvent has been shown to be effective for the C-3 arylation of 1-methyl-1H-indazole under mild conditions. nih.gov

Another important route for C-3 functionalization is through initial halogenation, most commonly iodination or bromination. chim.it Treating an N-1 protected or unprotected indazole with an electrophilic halogen source (e.g., I₂ and KOH in DMF) introduces a halogen at the C-3 position. chim.it This C-3 halogenated indazole then serves as a versatile intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, allowing for the introduction of a wide array of substituents. mdpi.comnih.gov

| Reaction Type | Indazole Substrate | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Direct Arylation | 1-Methyl-1H-indazole | Iodobenzene | Pd(OAc)₂, Phen, Cs₂CO₃, 140 °C | 1-Methyl-3-phenyl-1H-indazole | nih.gov |

| Iodination | 6-Bromo-1H-indazole | I₂ | KOH, DMF | 6-Bromo-3-iodo-1H-indazole | chim.it |

| Direct Arylation (in water) | 1-Methyl-1H-indazole | Aryl Halide | Pd(OAc)₂, PPh₃, Water, 100 °C | C-3 Arylated Indazole | nih.gov |

| Isocyanide Insertion | 2H-Indazole | Isocyanide | Pd(II) catalyst | C-3 Functionalized Indazole | acs.org |

The 7-methoxy group itself can be chemically modified, providing another avenue for derivatization. The most common transformation is O-demethylation to yield the corresponding 7-hydroxy-1H-indazole. This reaction is typically achieved by treating the methoxy-substituted indazole with a strong Lewis acid, such as boron tribromide (BBr₃). nih.gov

This demethylation is a key step in the synthesis of certain natural products and biologically active molecules. For example, in the total synthesis of nigellidine hydrobromide, a C-3 arylated and N-alkylated 4-methoxy-6-methyl-(1H)-indazole derivative undergoes demethylation with BBr₃ as a late-stage step to reveal the free hydroxyl group of the natural product. nih.gov The resulting 7-hydroxy-1H-indazole is a valuable intermediate, as the phenolic hydroxyl group can be further functionalized through reactions like etherification, esterification, or used to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.

Optimization of Reaction Conditions for Synthesis of 7-Methoxy-1H-Indazole Hydrochloride

The synthesis of 7-methoxy-1H-indazole hydrochloride involves two main stages: the formation of the 7-methoxy-1H-indazole free base and its subsequent conversion to the hydrochloride salt. Optimization of reaction conditions is critical at both stages to ensure high yield, purity, and scalability.

The synthesis of the indazole core can be achieved through various cyclization strategies. nih.govorganic-chemistry.org Once the free base is obtained and purified, it is converted to the hydrochloride salt. The optimization of this salt formation step focuses on several key parameters:

Solvent System: The choice of solvent is crucial. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal to facilitate precipitation and isolation. Common solvents include isopropanol (IPA), ethanol (B145695), ethyl acetate (B1210297) (EtOAc), or mixtures thereof with co-solvents like diethyl ether or heptane to induce crystallization.

HCl Source: Hydrochloric acid can be introduced either as a gas bubbled through the solution or as a solution in a suitable solvent (e.g., HCl in isopropanol, ethanol, or dioxane). The choice affects the rate of salt formation and the physical properties of the resulting solid. Using a solution of HCl allows for more precise stoichiometric control.

Temperature: The temperature at which the HCl is added and at which the product is crystallized impacts the crystal size, morphology, and purity. Slow, controlled cooling often leads to a more stable and easily filterable crystalline product.

Stoichiometry: The molar equivalent of HCl added is critical. A slight excess is sometimes used to ensure complete conversion to the salt, but a large excess can lead to the incorporation of excess HCl in the final product or promote side reactions.

Isolation and Drying: The final product is typically isolated by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum at a controlled temperature to remove residual solvents without causing decomposition.

| Parameter | Variables | Impact on Process |

|---|---|---|

| Solvent | Ethanol, Isopropanol, Ethyl Acetate, Diethyl Ether | Affects solubility, yield, crystal form, and purity. |

| HCl Source | Gaseous HCl, HCl in solvent (e.g., Isopropanol) | Influences reaction control, stoichiometry, and safety. |

| Temperature | Addition temperature, crystallization profile | Controls crystal size, purity, and filtration characteristics. |

| Agitation | Stirring speed and method | Ensures homogeneity and affects nucleation and crystal growth. |

Chemical Transformations and Reactivity Profiles of 7-Methoxy-1H-Indazole

The chemical reactivity of 7-methoxy-1H-indazole is governed by the interplay of the electron-rich pyrazole ring and the substituted benzene ring. The molecule possesses several reactive sites, leading to a diverse profile of chemical transformations.

N-Nucleophilicity: As discussed, the N-1 and N-2 positions are nucleophilic and readily undergo reactions such as alkylation and acylation. d-nb.infochemicalbook.com The regioselectivity of these reactions is a key consideration in synthetic design. nih.gov

Electrophilic Aromatic Substitution: The indazole ring system can undergo electrophilic substitution reactions like halogenation and nitration. chemicalbook.com The electron-donating 7-methoxy group, along with the fused pyrazole ring, activates the benzene portion of the molecule towards electrophilic attack. The directing effects of the methoxy group and the heterocyclic ring will determine the position of substitution.

C-H Activation/Functionalization: The C-3 position is susceptible to deprotonation by strong bases or direct C-H activation by transition metals (e.g., palladium), allowing for the introduction of various substituents. nih.govacs.org

Reactions with Aldehydes: In the presence of acid, the N-1 position of the indazole ring can react with aldehydes, such as formaldehyde, to form (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov However, studies have shown that a nitro group at the C-7 position can inhibit this reaction, highlighting the strong electronic influence of substituents at this position. acs.org

Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govjmchemsci.com The aromaticity of the bicyclic system provides considerable stability, but the pyrazole ring can be susceptible to certain oxidative or reductive conditions.

The presence of the 7-methoxy group specifically enhances the electron density of the aromatic system, potentially increasing its susceptibility to oxidation while also influencing the regiochemistry of electrophilic substitution on the benzene ring.

Oxidation Reactions of the Methoxy Group

The primary oxidation reaction involving the methoxy group of 7-methoxy-1H-indazole is its cleavage, a process known as O-demethylation, to yield the corresponding phenol, 7-hydroxy-1H-indazole. This transformation is typically achieved under stringent conditions using strong acids or Lewis acids.

Common reagents for the O-demethylation of aryl methyl ethers are boron tribromide (BBr₃) and hydrobromic acid (HBr). cambridge.org

With Boron Tribromide (BBr₃):

Boron tribromide is a potent Lewis acid that facilitates the cleavage of the methyl C-O bond. cambridge.org The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group.

| Reagent | Solvent | Temperature | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | Typically -78 °C to room temperature | 7-Hydroxy-1H-indazole |

This interactive data table is based on general procedures for O-demethylation using BBr₃.

With Hydrobromic Acid (HBr):

Concentrated hydrobromic acid can also be employed for the demethylation of aryl methyl ethers. The reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic substitution by the bromide ion. cambridge.org This method often requires elevated temperatures.

| Reagent | Solvent | Temperature | Product |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | Elevated temperatures (e.g., 100-130 °C) | 7-Hydroxy-1H-indazole |

This interactive data table is based on general procedures for O-demethylation using HBr.

Reduction Reactions of the Indazole Ring System

Reduction of the indazole ring system in 7-methoxy-1H-indazole can lead to the formation of partially or fully saturated heterocyclic structures. The specific product depends on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of aromatic and heterocyclic systems. rsc.org The choice of catalyst, solvent, pressure, and temperature can influence the extent of reduction. While specific examples for 7-methoxy-1H-indazole are not extensively documented, related indazole systems undergo hydrogenation to yield tetrahydroindazoles.

| Reagent | Catalyst | Solvent | Product |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | Ethanol, Acetic Acid | 7-Methoxy-4,5,6,7-tetrahydro-1H-indazole |

This interactive data table is based on general principles of indole and indazole hydrogenation.

Birch Reduction:

The Birch reduction is a dissolving metal reduction that can partially reduce aromatic rings. masterorganicchemistry.comwikipedia.org This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. For anisole derivatives, the Birch reduction typically yields a 1,4-cyclohexadiene product where the methoxy group remains on a double bond. lscollege.ac.in Applying this to 7-methoxy-1H-indazole would likely result in the reduction of the benzene portion of the molecule.

| Reagents | Solvent | Product |

| Sodium (Na) or Lithium (Li), Ethanol | Liquid Ammonia (NH₃) | 7-Methoxy-4,7-dihydro-1H-indazole or 7-Methoxy-4,5-dihydro-1H-indazole |

This interactive data table is based on the general mechanism of the Birch reduction on anisole derivatives.

Electrophilic Substitution Reactions on the Indazole Moiety

The indazole ring is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents and the reaction conditions. The methoxy group at the 7-position is an activating, ortho-, para-directing group, while the pyrazole ring itself has its own directing effects.

Halogenation:

Halogenation of indazoles can occur at various positions. The use of N-halosuccinimides provides a milder alternative to elemental halogens.

Bromination: Bromination of indazoles with reagents like N-bromosuccinimide (NBS) can lead to substitution at different positions depending on the reaction conditions and other substituents on the ring. nih.govnih.gov For 4-substituted indazoles, bromination with NBS has been shown to be regioselective at the C7 position. nih.gov Given the activating nature of the 7-methoxy group, bromination is anticipated to be facile.

Chlorination: Similar to bromination, chlorination with reagents like N-chlorosuccinimide (NCS) can introduce a chlorine atom onto the indazole ring.

| Reagent | Solvent | Position of Substitution | Product |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetonitrile (B52724) | Likely C4 and/or C6 | 4-Bromo-7-methoxy-1H-indazole and/or 6-Bromo-7-methoxy-1H-indazole |

| N-Chlorosuccinimide (NCS) | Dichloromethane (DCM) or Acetonitrile | Likely C4 and/or C6 | 4-Chloro-7-methoxy-1H-indazole and/or 6-Chloro-7-methoxy-1H-indazole |

This interactive data table is based on general principles of electrophilic halogenation on activated aromatic systems.

Nitration:

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For 2H-indazoles, nitration has been shown to occur selectively at the 7-position. rsc.org The directing effect of the 7-methoxy group in 7-methoxy-1H-indazole would further favor substitution at adjacent positions.

Sulfonation:

Sulfonation of indazole with fuming sulfuric acid has been reported to yield the indazole-7-sulfonic acid. thieme-connect.de The presence of the methoxy group at the 7-position in 7-methoxy-1H-indazole would likely influence the position of sulfonation.

Friedel-Crafts Reactions:

The Friedel-Crafts acylation and alkylation are important methods for introducing carbon substituents onto aromatic rings. organic-chemistry.orgtamu.edu These reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-rich nature of the benzene ring in 7-methoxy-1H-indazole suggests it would be reactive towards Friedel-Crafts reagents.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds. drugfuture.comorganic-chemistry.org The Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.org This reaction is a viable method for introducing a formyl group onto the indazole nucleus of 7-methoxy-1H-indazole.

Mechanistic Investigations of 7 Methoxy 1h Indazole Hydrochloride S Biological Activities Pre Clinical Focus

Enzyme Target Modulation by 7-Methoxy-1H-Indazole

Pre-clinical investigations into 7-Methoxy-1H-indazole have revealed its capacity to modulate the activity of several key enzyme systems implicated in various physiological and pathological processes. The primary mechanisms of action identified to date involve the inhibition of nitric oxide synthases and various protein kinases. These interactions underscore the therapeutic potential of this indazole derivative and form the basis of its observed biological effects in non-clinical studies.

Nitric Oxide Synthase (NOS) Inhibition

7-Methoxy-1H-indazole has been identified as an inhibitor of Nitric Oxide Synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO). nih.gov Nitric oxide is a critical signaling molecule involved in numerous physiological processes, and its dysregulation is associated with various pathologies. The inhibitory action of 7-Methoxy-1H-indazole on NOS suggests its potential to modulate NO-dependent pathways. nih.gov Research has shown that the indazole ring is a key structural feature for this biological activity, and substitution at the 7-position, such as with a methoxy (B1213986) group, influences this inhibitory potential. nih.gov It is considered an analogue of 7-nitro-1H-indazole (7-NI), a well-known NOS inhibitor. nih.govnih.govnih.gov

Pharmacological evaluations have demonstrated that 7-Methoxy-1H-indazole exhibits a notable specificity for the neuronal isoform of Nitric Oxide Synthase (nNOS or NOS-I). nih.gov In in-vitro enzymatic assays, 7-Methoxy-1H-indazole was the most active compound in a series of methoxyindazoles tested for nNOS inhibition. nih.gov Although it is less potent than the reference compound 7-nitroindazole (B13768) (7-NI), its activity highlights that a nitro group is not essential for the inhibitory effect of the indazole ring on nNOS. nih.gov This selective inhibition of nNOS is significant, as this enzyme is implicated in neuronal signaling and its over-activity can contribute to neurodegenerative conditions. nih.govnih.gov

In-vitro nNOS Inhibition Data

| Compound | IC₅₀ (µM) |

|---|---|

| 7-Methoxy-1H-indazole | 2.5 |

| 7-Nitro-1H-indazole (7-NI) | 0.47 |

Kinase Inhibition Profiles

The indazole scaffold is a prominent feature in the design of various kinase inhibitors, and derivatives of 1H-indazole have been explored for their ability to target multiple kinase families. nih.govnih.govnih.govresearchgate.net Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of diseases like cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of therapeutic research. nih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in cancer cells, promoting cell growth, proliferation, and survival. nih.gov The indazole core structure is recognized as a promising scaffold for the development of PI3K inhibitors. nih.govnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines by targeting this pathway. nih.gov For instance, the derivative W24 demonstrated broad-spectrum activity with IC₅₀ values in the low micromolar range against several cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits proliferation, induces cell cycle arrest, and promotes apoptosis by modulating key proteins in the PI3K/AKT/mTOR pathway. nih.gov While direct studies on 7-Methoxy-1H-indazole hydrochloride are not specified, the established activity of related indazole derivatives suggests the potential for this compound to also modulate the PI3K pathway. nih.govnih.gov

Antiproliferative Activity of Indazole Derivative (W24) Targeting the PI3K Pathway

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HT-29 | Colon Cancer | 0.43 - 3.88 |

| MCF-7 | Breast Cancer | 0.43 - 3.88 |

| A-549 | Lung Cancer | 0.43 - 3.88 |

| HepG2 | Liver Cancer | 0.43 - 3.88 |

| HGC-27 | Gastric Cancer | 0.43 - 3.88 |

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration, and its dysregulation is a target for cancer therapy. nih.govnih.gov Novel derivatives of 1H-indazol-3-amine have been designed and synthesized as potent FGFR inhibitors. nih.govnih.gov Through strategies like scaffold hopping and molecular hybridization, compounds with significant inhibitory activity against FGFR1 have been identified. nih.gov For example, compound 7r, an indazole derivative, was found to be a highly potent FGFR1 inhibitor with an IC₅₀ value of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays. nih.gov Another optimized derivative, compound 2a, also showed potent activity against FGFR1 and FGFR2. nih.gov The success of these indazole-based compounds highlights the potential of the core scaffold, suggesting that derivatives like 7-Methoxy-1H-indazole could also interact with FGFRs. nih.govnih.gov

FGFR Inhibition by Indazole Derivatives

| Compound | Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|---|

| Compound 7n | FGFR1 | 15.0 | 642.1 |

| Compound 7r | FGFR1 | 2.9 | 40.5 |

| Compound 2a | FGFR1 | <4.1 | 25.3 (KG1 cells) |

| Compound 2a | FGFR2 | 2.0 ± 0.8 | 77.4 (SNU16 cells) |

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, contributes significantly to the growth and progression of many cancers. nih.gov Consequently, EGFR is a well-established target for anticancer drugs. nih.govnih.gov Small molecule tyrosine kinase inhibitors (TKIs) that target the catalytic domain of EGFR are a major class of these therapies. nih.gov While direct evidence for 7-Methoxy-1H-indazole hydrochloride is not available, other heterocyclic compounds containing structures similar to the indazole core, such as benzimidazole/1,2,3-triazole hybrids, have been developed as potent EGFR inhibitors. nih.gov These compounds have demonstrated the ability to inhibit EGFR with IC₅₀ values comparable or superior to the reference drug erlotinib. nih.gov Molecular docking studies suggest these scaffolds bind effectively within the ATP-binding site of the EGFR kinase domain. nih.gov This indicates the potential for indazole-based structures to be adapted for EGFR inhibition.

Anaplastic Lymphoma Kinase (ALK) Inhibition

The compound 7-Methoxy-1H-indazole hydrochloride is a derivative of indazole, a heterocyclic scaffold that has been extensively studied for its therapeutic potential, including its role as a kinase inhibitor. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). researchgate.net The inhibition of ALK is a clinically validated strategy for treating these malignancies. researchgate.netnih.gov

Preclinical investigations have demonstrated that certain indazole derivatives can effectively inhibit ALK. For instance, the 3-aminoindazole derivative, entrectinib, has shown high potency against ALK with an IC50 value of 12 nM. nih.gov The development of ALK inhibitors has progressed through multiple generations, each designed to overcome resistance mechanisms that arise during treatment. researchgate.net Crizotinib, a first-generation ALK inhibitor, is an ATP-competitive inhibitor that binds to the active, non-phosphorylated conformation of the ALK kinase domain. nih.govacs.org However, its efficacy can be limited by the emergence of point mutations in the kinase domain. acs.org

Newer generation ALK inhibitors, such as alectinib (B1194254) and lorlatinib, have been developed to be effective against many of these resistance mutations and often exhibit improved central nervous system (CNS) penetration. mdpi.com Lorlatinib, a third-generation inhibitor, is a macrocyclic compound that can overcome most acquired resistance mutations. mdpi.com Research into novel ALK inhibitors continues, with a focus on improving selectivity and combating drug resistance. researchgate.net

Table 1: Examples of Indazole-based ALK Inhibitors and their Preclinical Activity

| Compound | Target(s) | Key Preclinical Findings |

|---|---|---|

| Entrectinib | ALK | IC50 value of 12 nM against ALK. nih.gov |

| Crizotinib | ALK, MET, ROS1 | ATP-competitive inhibitor; active in ALK+ ALCL preclinical models. nih.govacs.org |

| Alectinib | ALK, RET | Highly selective ALK inhibitor; active against resistance mutations. mdpi.com |

| Lorlatinib | ALK, ROS-1 | Third-generation inhibitor; effective against most acquired resistance mutations. mdpi.com |

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity Modulation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. plos.org Dysregulation of the ERK1/2 pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention. mdpi.com

Indazole derivatives have been investigated for their ability to modulate ERK1/2 activity. Structure-guided design has led to the synthesis of 1H-indazole amide derivatives that exhibit both enzymatic and cellular activity against ERK1/2. nih.gov For example, certain advanced compounds in this series have demonstrated IC50 values in the nanomolar range for enzymatic activity and low micromolar range for cellular activity in HT29 cell lines. nih.gov The activation of the MAPK pathway, including ERK1/2, is a downstream effect of many receptor tyrosine kinases, including ALK. researchgate.net Therefore, inhibition of upstream kinases like ALK can indirectly lead to the modulation of ERK1/2 signaling.

In some cellular contexts, the inhibition of other pathways can lead to the activation of the MAPK/ERK pathway as a compensatory mechanism. For instance, the use of certain microtubule-destabilizing agents has been shown to activate all three major MAPK pathways: JNK, ERK, and p38. plos.org

Multi-kinase Inhibition Properties (e.g., c-Kit, PDGFRβ, FLT3)

Many kinase inhibitors, including those based on the indazole scaffold, exhibit activity against multiple kinases. This multi-targeted profile can be advantageous, potentially leading to broader anti-cancer activity. Pazopanib, an indazole-containing compound, is a well-known multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others. nih.gov

The identification of small molecules that can inhibit a range of kinases involved in abnormal cell proliferation and signaling is a key goal in drug discovery. google.com Protein kinases are a large and diverse family of enzymes, and there is often significant homology within their catalytic domains, which can lead to cross-reactivity of inhibitors. google.com For example, in the context of Philadelphia chromosome-positive (Ph+) leukemias, inhibitors targeting BCR-ABL may also show activity against other kinases like SRC and LYN. researchgate.net

p38α (MAPK14) Kinase Inhibition

The p38α mitogen-activated protein kinase (MAPK14) is a key regulator of the cellular response to stress and is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. uni-tuebingen.de Its role in inflammation and cancer has made it a target for drug development. uni-tuebingen.de While direct inhibition of p38α by 7-Methoxy-1H-indazole hydrochloride is not explicitly detailed in the provided context, the broader class of indazole derivatives has been explored for activity against various kinases. The activation of p38 is one of the three major MAPK pathways that can be triggered by cellular stressors. plos.org

Other Kinase Targets (e.g., Pim Kinase, Aurora Kinases, Bcr-Abl)

The versatility of the indazole scaffold has led to its investigation against a wide array of other kinase targets.

Pim Kinases: The Pim kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a role in cell proliferation and survival. nih.gov Inhibition of Pim kinases is being explored as a therapeutic strategy, particularly in hematological malignancies. nih.govoncotarget.com Preclinical studies have shown that pan-Pim inhibitors can suppress leukemic cell proliferation and induce apoptosis, including in cells resistant to other treatments like imatinib. nih.gov

Aurora Kinases: The Aurora kinases (A, B, and C) are critical for the proper execution of mitosis. researchgate.net Overexpression of these kinases is common in many cancers. researchgate.net Aurora B kinase, in particular, is a key component of the chromosomal passenger complex and ensures accurate chromosome segregation. researchgate.net Inhibitors of Aurora kinases, such as VE-465, have shown preclinical activity against leukemia cells, including those with the T315I mutation in BCR-ABL, which confers resistance to many ABL kinase inhibitors. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL). researchgate.net It is a constitutively active tyrosine kinase that drives malignant transformation. While first- and second-generation Bcr-Abl inhibitors have been successful, the T315I mutation poses a significant clinical challenge. researchgate.netnih.gov Some multi-kinase inhibitors, including those targeting Aurora kinases, have demonstrated activity against this resistant form of Bcr-Abl. researchgate.netnih.gov

Table 2: Overview of Other Kinase Targets for Indazole-Related Compounds

| Kinase Target Family | Example Kinases | Therapeutic Rationale |

|---|---|---|

| Pim Kinases | PIM1, PIM2, PIM3 | Regulation of cell proliferation and survival in leukemias. nih.govoncotarget.com |

| Aurora Kinases | Aurora A, Aurora B, Aurora C | Essential for mitosis; often overexpressed in cancer. researchgate.net |

| Bcr-Abl | Bcr-Abl (wild-type and mutants) | Oncogenic driver in CML and Ph+ ALL. researchgate.net |

Cholinesterase Inhibition

Cholinesterases are enzymes that hydrolyze acetylcholine (B1216132), a key neurotransmitter. There are two main forms: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net While AChE is the primary regulator of acetylcholine levels in healthy individuals, BChE activity becomes more significant in certain pathological conditions, such as Alzheimer's disease. nih.govresearchgate.net

Specificity Towards Butyrylcholinesterase (BChE)

Selective inhibition of butyrylcholinesterase (BChE) is being investigated as a potential therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net In the brains of individuals with advanced Alzheimer's, AChE levels decrease while BChE levels increase. nih.govresearchgate.net High levels of BChE are associated with the neuropathological hallmarks of the disease. nih.gov Therefore, selectively inhibiting BChE could offer a targeted approach to symptom management. nih.govnih.gov

While many cholinesterase inhibitors show mixed inhibition of both AChE and BChE or are specific to AChE, there is a concerted effort to discover potent and selective BChE inhibitors. nih.gov High-throughput screening of compound libraries has been employed to identify novel BChE inhibitors from diverse structural classes. researchgate.net The discovery of compounds with high specificity for BChE could lead to the development of new therapeutic agents with a more targeted mechanism of action for conditions like Alzheimer's disease. nih.gov

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

The indazole scaffold is a common motif in many biologically active compounds, and its interaction with metabolic enzymes like Cytochrome P450 (CYP) is of significant interest in preclinical research. While direct studies on 7-Methoxy-1H-indazole hydrochloride's inhibition of CYP1A2 are not extensively detailed in the reviewed literature, the potential for such interactions can be inferred from studies on structurally related compounds.

The CYP1 family of enzymes, including CYP1A1, CYP1A2, and CYP1B1, are crucial for the metabolism of various xenobiotics. mdpi.com The inhibitory activity of compounds against these enzymes is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. For instance, studies on a series of synthetic rutaecarpine (B1680285) derivatives, which share some structural similarities with indazoles, have shown that substitutions can significantly influence their inhibitory selectivity towards CYP1A1, CYP1A2, and CYP1B1. mdpi.com Specifically, 1-methoxy and 1,2-dimethoxy substitutions on the rutaecarpine core were found to be the most selective for CYP1A2 inhibition. mdpi.com This suggests that the presence and position of methoxy groups can be a critical factor in the interaction with the CYP1A2 active site.

Furthermore, in vitro studies with human liver microsomes have been used to determine the inhibitory potential of various compounds on CYP1A2. For example, fluvoxamine, tolfenamic acid, mefenamic acid, and rofecoxib (B1684582) have been shown to be potent inhibitors of CYP1A2 with IC50 values below 10 microM. nih.gov These studies highlight the methodologies used to assess CYP1A2 inhibition and provide a framework for the potential evaluation of 7-Methoxy-1H-indazole hydrochloride.

Given that the indazole nucleus is a key component of many kinase inhibitors, and these drugs are often metabolized by CYP enzymes, it is plausible that 7-Methoxy-1H-indazole hydrochloride could also interact with CYP1A2. The methoxy group at the 7-position would likely influence the binding affinity and inhibitory potency. However, without direct experimental data, the specific inhibitory profile of 7-Methoxy-1H-indazole hydrochloride on CYP1A2 remains to be elucidated.

Table 1: Examples of CYP1A2 Inhibition by Various Compounds

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Fluvoxamine | < 10 | Potent | nih.gov |

| Rofecoxib | < 10 | Potent | nih.gov |

| Mefenamic Acid | < 10 | Potent | nih.gov |

| Pifithrin α | 0.77 | Selective | mdpi.com |

| Furafylline | 0.07 | Potent and Selective | mdpi.com |

This table provides examples of CYP1A2 inhibition by different compounds to illustrate the range of potencies and is not direct data for 7-Methoxy-1H-indazole hydrochloride.

Other Enzyme Inhibitors

The indazole scaffold has been identified as a versatile pharmacophore for the development of inhibitors against a range of enzymes implicated in various disease pathologies.

Indoleamine-2,3-dioxygenase1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immune suppression. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. Preclinical studies have demonstrated that IDO1 inhibitors can enhance the efficacy of chemotherapy, radiotherapy, and immune checkpoint therapies. capes.gov.br The 1H-indazole core has been identified as a novel and key pharmacophore for potent IDO1 inhibitory activity.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Studies have investigated the inhibitory effects of indazole molecules on human carbonic anhydrase isoforms I and II (hCA I and hCA II). These studies have shown that certain indazole derivatives can inhibit these enzymes, with the presence of halogen substituents enhancing the inhibitory potency.

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. Indazole derivatives have been explored as MAO inhibitors. For instance, a series of C5- and C6-substituted indazole derivatives have been shown to be potent inhibitors of human MAO-B, with some compounds exhibiting submicromolar IC50 values. nih.gov The mode of inhibition for a selected indazole derivative was found to be competitive. nih.gov

Rho Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in cellular processes such as contraction, migration, and proliferation. ROCK inhibitors have therapeutic potential in various diseases, including cancer and hypertension. N-substituted prolinamido indazole derivatives have been reported as potent Rho-kinase inhibitors. mdpi.com Structure-activity relationship (SAR) studies have indicated that the geometry and substituents on the indazole ring are critical for their inhibitory activity against ROCK I. mdpi.com

Table 2: Preclinical Data on Indazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Indazole Derivative Type | Finding | Reference |

| IDO1 | 1H-Indazole derivatives | Identified as a novel key pharmacophore for potent IDO1 inhibition. | |

| Carbonic Anhydrase I & II | Halogenated indazoles | Showed inhibitory effects, with halogen substitution enhancing potency. | |

| Monoamine Oxidase B | C5- and C6-substituted indazoles | Potent, submicromolar inhibitors with a competitive mode of action. nih.gov | nih.gov |

| Rho Kinase I | N-substituted prolinamido indazoles | Demonstrated potent inhibition, with activity dependent on stereochemistry and substituents. mdpi.com | mdpi.com |

Receptor Interaction and Modulation

The versatility of the indazole scaffold extends to its ability to interact with and modulate the function of various cell surface and intracellular receptors.

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors. acs.orgnih.gov It is involved in mediating fast excitatory neurotransmission in the central and peripheral nervous systems. Antagonists of the 5-HT3 receptor are widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. The indazole nucleus has been a key structural feature in the development of potent 5-HT3 receptor antagonists. The general structure of these antagonists often includes a heteroaromatic ring system, a coplanar carbonyl group, and a basic nitrogen center at specific distances. nih.gov The indazole ring provides a favorable hydrophobic area for interaction with the 5-HT3 receptor binding site. nih.gov

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors represent the largest family of cell surface receptors and are targets for a significant portion of modern drugs. The indazole scaffold has been utilized in the design of ligands for various GPCRs. The specific interactions and functional outcomes (agonism vs. antagonism) are highly dependent on the substitution pattern on the indazole ring and the nature of the side chains. The examples of CCR4 and 5-HT3 receptor antagonism discussed in this article highlight the adaptability of the indazole core in targeting different GPCRs.

CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) is a GPCR that plays a role in the migration of T helper 2 (Th2) cells and regulatory T (Treg) cells, making it a target for inflammatory diseases and cancer. A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of human CCR4. Structure-activity relationship studies of these compounds revealed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were among the more potent substituents. While small groups were tolerated at the C5, C6, and C7 positions, the C6 analogues were preferred. These findings suggest that a 7-methoxy substitution, as in 7-Methoxy-1H-indazole hydrochloride, could be a viable feature for CCR4 antagonism, although direct preclinical data for this specific compound is not available in the provided search results.

Estrogen Receptor (ER-α) Degradation

The estrogen receptor alpha (ER-α) is a key driver in the majority of breast cancers. Selective estrogen receptor degraders (SERDs) are a class of therapeutics that not only block the receptor's activity but also promote its degradation. The indazole scaffold has emerged as a promising core for the development of novel SERDs.

Recent research has led to the discovery of thieno[2,3-e]indazole derivatives as potent and orally bioavailable SERDs. nih.gov These compounds have been shown to induce the degradation of ER-α in breast cancer cells, including those resistant to tamoxifen. nih.gov For example, a specific thieno[2,3-e]indazole derivative demonstrated robust antitumor efficacy in a mouse xenograft model of breast cancer. nih.gov X-ray crystallography studies of a tricyclic indazole derivative bound to the ER-α ligand-binding domain revealed that the indazole core interacts with conserved water molecules and the amino acid residue Glu-353. This interaction is crucial for its antagonist and degrader activity. These findings strongly suggest that the indazole moiety, including potentially 7-Methoxy-1H-indazole, can serve as a foundational structure for designing new ER-α degraders.

Table 3: Preclinical Data on Indazole Derivatives as Receptor Modulators

| Receptor Target | Indazole Derivative Type | Finding | Reference |

| Serotonin 5-HT3 Receptor | 1,7-annelated indole (B1671886) derivatives (related to indazoles) | High-affinity antagonists, with the extra ring providing favorable hydrophobic interaction. nih.gov | nih.gov |

| CC-Chemokine Receptor 4 | Indazole arylsulfonamides | Methoxy groups at the C4 position were potent substituents for allosteric antagonism. | |

| Estrogen Receptor α | Thieno[2,3-e]indazole derivatives | Potent degradation of ER-α and antitumor efficacy in preclinical models. nih.gov | nih.gov |

Cellular and Molecular Effects (in vitro and pre-clinical in vivo models)

The indazole scaffold is a significant structure in medicinal chemistry, known for its ability to bind to multiple biological targets. This has made indazole derivatives a key focus in the development of new therapeutic agents, particularly in oncology. nih.gov The antiproliferative activity of 7-Methoxy-1H-indazole derivatives has been observed in a variety of human cancer cell lines.

One related compound, 7-Methoxyheptaphylline (7-MH), a carbazole (B46965) alkaloid, has demonstrated significant antiproliferative effects. nih.gov Studies have shown that 7-MH can induce cell death in several cancer cell lines, including SH-SY5Y (neuroblastoma), 4T1 (breast cancer), HT29 (colon cancer), HepG2 (liver cancer), and LNCaP (prostate cancer). nih.gov For instance, in HT29 and HepG2 cancer cells, 7-MH at a concentration of 100 µM was found to induce cancer cell death in a time-dependent manner. nih.gov Similarly, it significantly inhibited the growth of LNCaP cells at concentrations of 1, 10, and 100 µM over 24 hours. nih.gov Another study on 7-Methoxyheptaphylline reported its ability to suppress the viability of Y-79 human retinoblastoma cells with an IC50 value of 15.5 μM. nih.gov

The antiproliferative potential of various other indazole derivatives has also been explored. For example, a series of 1H-indazole-3-amine derivatives were evaluated against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govnih.gov One particular compound from this series, compound 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govnih.gov Furthermore, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have demonstrated potent antiproliferative activity. nih.gov Compounds 5o and 5w from this group were found to be more potent than the standard drug sunitinib (B231) against the tested cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of selected indazole derivatives in various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 7-Methoxyheptaphylline (7-MH) | SH-SY5Y (neuroblastoma), 4T1 (breast cancer), HT29 (colon cancer), HepG2 (liver cancer), LNCaP (prostate cancer) | Induces cell death | nih.gov |

| 7-Methoxyheptaphylline | Y-79 (retinoblastoma) | IC50 = 15.5 µM | nih.gov |

| Indazole derivative (Compound 6o) | K562 (chronic myeloid leukemia) | IC50 = 5.15 µM | nih.govnih.gov |

| 5-methoxyindole-isatin hybrid (Compound 5o) | Not specified | IC50 = 1.69 µM | nih.gov |

| 5-methoxyindole-isatin hybrid (Compound 5w) | Not specified | IC50 = 1.91 µM | nih.gov |

Research into the mechanisms underlying the antiproliferative effects of 7-methoxy-indazole derivatives points towards the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. 7-Methoxyheptaphylline (7-MH) has been shown to induce apoptosis in various cancer cell lines. nih.gov In SH-SY5Y neuroblastoma cells, 7-MH activated the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov In another study, 7-Methoxyheptaphylline treatment of Y-79 retinoblastoma cells led to significant nuclear fragmentation, a hallmark of apoptosis. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov The percentage of apoptotic cells increased with higher doses of the compound. nih.gov

Cell cycle arrest is another mechanism by which these compounds inhibit cancer cell proliferation. 7-Methoxyheptaphylline was found to cause S-phase cell cycle arrest in Y-79 retinoblastoma cells. nih.gov This arrest was associated with a dose-dependent decrease in the expression of cyclins A, E, and D1, which are critical regulators of cell cycle progression. nih.gov Similarly, a study on a different indazole derivative, compound 6o, suggested that it affects apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov Another related compound, 5o, was observed to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov

The antiproliferative activity of 7-methoxy-indazole derivatives is also linked to their ability to modulate key cellular signaling pathways involved in proliferation and survival.

One of the central pathways identified is the TGF-β-activated kinase 1 (TAK1) pathway. nih.gov Molecular docking analysis has suggested that 7-Methoxyheptaphylline (7-MH) targets TAK1 kinase. nih.gov By inhibiting TAK1, 7-MH can influence downstream signaling molecules. For instance, in LNCaP prostate cancer cells, 7-MH reduced the levels of phospho-p65, Erk, and MAPK13. nih.gov In HT29 colon cancer cells, it decreased the levels of phospho-Erk and matrix metalloproteinase-9, which is involved in cell invasion. nih.gov

Furthermore, 7-MH has been shown to inhibit the activation of NF-κB and STAT3 in 4T1 breast cancer cells. nih.gov Both NF-κB and STAT3 are transcription factors that play crucial roles in promoting cancer cell proliferation, survival, and metastasis. In the context of Y-79 retinoblastoma cells, 7-Methoxyheptaphylline treatment led to a dose-dependent decline in the expression of wnt-13a and β-catenin, key components of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov

In H₂O₂-induced SH-SY5Y cell death models, which can be relevant to both neuroprotection and cancer, 7-MH inhibited pro-apoptotic proteins like P-glycogen synthase kinase (GSK)-3 and cleaved caspase-3, while activating anti-apoptotic proteins. nih.gov Conversely, in cancer cells, it promoted the cleavage of caspase-3 and GSK-3 while suppressing anti-apoptotic proteins, highlighting a dual, context-dependent role. nih.gov

The indazole scaffold is associated with diverse biological activities, including anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory mechanisms of 7-Methoxy-1H-indazole hydrochloride are limited, research on related compounds provides insights into potential pathways. The anti-inflammatory effects of indazole derivatives are often linked to the inhibition of pro-inflammatory cytokines and enzymes.

Substituted indazole derivatives have garnered attention for their potential antimicrobial activities. nih.gov The presence and position of substituents on the indazole ring can significantly influence their biological effects.

Studies on pyrazoline derivatives, which share structural similarities with indazoles, have shown that the presence of a methoxy group can enhance antibacterial activity. For example, a methoxy substituent at the para position of a phenyl ring attached to the pyrazoline scaffold increased antibacterial activity against S. aureus and E. faecalis. turkjps.org Specifically, para-methoxy substitution on the B ring enhanced antimicrobial activity against P. aeruginosa, E. faecalis, and B. subtilis when a pyridine (B92270) substituent was also present. turkjps.org Another study found that the presence of a methoxy group at position-4 in the phenyl ring at the C-3 position of the pyrazoline scaffold enhanced antibacterial and antimalarial potency. turkjps.org

The following table summarizes the effect of methoxy substitution on the antimicrobial activity of related heterocyclic compounds:

| Compound Type | Position of Methoxy Group | Effect on Antimicrobial Activity | Target Microorganisms | Reference |

| Pyrazoline derivative | Para-position on phenyl ring | Enhanced activity | S. aureus, E. faecalis | turkjps.org |

| Pyrazoline derivative | Para-position on B ring (with pyridine) | Enhanced activity | P. aeruginosa, E. faecalis, B. subtilis | turkjps.org |

| Pyrazoline derivative | Position-4 on phenyl ring at C-3 | Enhanced activity | Bacteria | turkjps.org |

7-Methoxy-1H-indazole hydrochloride and its derivatives have shown promise in preclinical models of neuroprotection. A notable example is 7-Methoxyheptaphylline (7-MH), which has demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cell death in NG108-15 cells, a hybrid cell line of mouse neuroblastoma and rat glioma. researchgate.net

In these studies, pretreatment with 7-MH led to a significant increase in cell viability compared to cells exposed to H₂O₂ alone. researchgate.net Morphological analysis also confirmed a decrease in cell death in the presence of 7-MH. researchgate.net The neuroprotective effect of 7-MH at a concentration of 100 µM was found to be stronger than that of N-acetylcysteine (NAC), a known antioxidant and neuroprotective agent. researchgate.net

The proposed mechanism for this neuroprotective activity involves the modulation of apoptotic pathways. In H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells, 7-MH was found to inhibit pro-apoptotic proteins, including P-glycogen synthase kinase-3 (GSK-3) and cleaved caspase-3, while activating anti-apoptotic proteins. nih.gov This suggests that the compound helps to prevent the cascade of events that lead to programmed cell death in neurons under oxidative stress. The molecular docking studies further support the role of TAK1 kinase as a potential target for the neuroprotective effects of 7-MH. nih.gov

Antioxidant Activity in Biological Systems

The indazole scaffold is a core structure in many compounds with a wide array of biological activities, including anti-inflammatory and antioxidant properties. nih.govdovepress.com While direct preclinical studies on the antioxidant activity of 7-Methoxy-1H-indazole hydrochloride are not extensively detailed in the available literature, the general class of indazole derivatives has shown notable effects in this area. For instance, the indazole derivative benzydamine (B159093) has demonstrated the ability to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often associated with oxidative stress. dovepress.com Furthermore, some indazole derivatives have been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, suggesting a pro-oxidant role in that specific context to induce apoptosis. rsc.org

The antioxidant potential of indazole-containing compounds can also be inferred from naturally occurring alkaloids. Extracts from Nigella sativa, which contain indazole alkaloids like nigellicine (B1251354) and nigellidine, have been recognized for their antioxidant properties. nih.gov This suggests that the indazole nucleus is a promising framework for the development of compounds that can modulate oxidative stress. The methoxy group at the 7-position of 7-Methoxy-1H-indazole hydrochloride is an electron-donating group, which could theoretically influence the compound's ability to scavenge free radicals, a key aspect of antioxidant activity. However, without specific preclinical data, this remains a point of scientific interest for future investigation.

| Indazole Derivative | Observed Biological Activity | Therapeutic Area |

| Benzydamine | Anti-inflammatory, reduces TNF-α and IL-1β release | Inflammatory Conditions dovepress.com |

| Compound 2f | Increases reactive oxygen species (ROS) in cancer cells | Oncology rsc.org |

| Nigellicine, Nigellidine | Antioxidant properties | General Health nih.gov |

| Indazole-Cl | Suppressed inflammation in atherosclerosis | Cardiovascular Disease nih.gov |

Modulation of Hypoxia Inducible Factor-1 (HIF-1)

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen conditions and plays a significant role in tumor progression and metastasis. rsc.orgnih.gov The inhibition of the HIF-1 pathway is a key strategy in cancer therapy. nih.gov While specific preclinical studies on the modulation of HIF-1 by 7-Methoxy-1H-indazole hydrochloride are not detailed in the provided search results, the indazole scaffold is a well-established framework for the development of potent HIF-1 inhibitors. rsc.orgnih.gov

Several indazole derivatives have been identified as effective inhibitors of HIF-1. rsc.org For example, YC-1, a benzyl (B1604629) indazole derivative, is a known HIF-1α inhibitor that blocks the hypoxia signaling pathway. nih.govnih.gov The structure-activity relationship studies of various indazole derivatives have revealed that the indazole moiety is essential for their HIF-1 inhibitory activity. rsc.org Modifications at different positions of the indazole ring can significantly impact the compound's potency. The presence of a methoxy group, as in 7-Methoxy-1H-indazole hydrochloride, can influence the electronic and steric properties of the molecule, which are determining factors in its biological activity.

The development of indazole-based HIF-1 inhibitors is an active area of research. rsc.orgnih.gov These compounds can disrupt the HIF-1 signaling pathway through various mechanisms, including inhibiting HIF-1α protein expression and blocking its transcriptional activity. nih.govoncotarget.com The potential for 7-Methoxy-1H-indazole hydrochloride to act as a HIF-1 modulator is plausible given its structural similarity to other known indazole-based HIF-1 inhibitors.

| Indazole Derivative | Reported HIF-1 Inhibitory Activity (IC₅₀) | Mechanism of Action |

| YC-1 | Potent HIF-1 inhibitor | Blocks hypoxia signaling pathway, inhibits HIF-1α and VEGF expression rsc.orgnih.gov |

| 3-aryl-5-indazole-1,2,4-oxadiazole derivatives (e.g., 4g, 4h) | IC₅₀ = 0.62 µM (4g), 0.55 µM (4h) | Decrease HIF-1α and VEGF expression rsc.org |

| BAY 87-2243 | Advanced to Phase I clinical trial | HIF-1 inhibitor rsc.org |

Structure Activity Relationship Sar Studies and Computational Chemistry of 7 Methoxy 1h Indazole Derivatives

Elucidation of Key Structural Features for Biological Potency and Selectivity

Influence of the Methoxy (B1213986) Group at Position 7 on Target Binding

The methoxy group at the 7-position of the indazole ring plays a significant role in modulating the biological activity of these compounds. Its influence is a delicate balance of electronic and steric effects. The methoxy group can enhance activity; however, the introduction of larger alkoxy groups at the same position can lead to a decrease in inhibitory effect due to steric hindrance, which prevents the molecule from properly interacting with the active site of an enzyme. For instance, in a study on Aurora A kinase inhibitors, the methoxy group of one derivative caused steric hindrance with Asp274 in the back pocket of the enzyme, resulting in lower activity. nih.gov

Conversely, the electronic properties of the 7-methoxy group can be beneficial. In some cases, it contributes favorably to the molecule's lipophilicity and solubility, which are key pharmacokinetic properties. The presence of a methoxy group on the indazole ring has been shown to be more favorable for potency compared to alkyl or halogen substituents in certain series of VEGFR-2 inhibitors. nih.gov The position of the methoxy group is also crucial. For example, moving the methoxy group from position 6 to 7 on a quinoline (B57606) scaffold has been shown to impact topoisomerase I inhibitory activity. nih.gov

Impact of Substituents at N-1, C-3, and Other Ring Positions on Activity

Substitutions at various positions on the indazole ring are critical for defining the biological activity and selectivity of 7-Methoxy-1H-indazole derivatives.

N-1 Position: Alkylation at the N-1 position is a common strategy to modulate the properties of indazole derivatives. The choice of the N-1 substituent can significantly affect the compound's interaction with its target. For example, in a series of p38 MAP kinase inhibitors, the presence of a halide group on the phenyl group at the N-1 position of the core ring was found to influence cytotoxicity. ijmphs.com

C-3 Position: The C-3 position is another key site for modification. The introduction of different functional groups at this position can lead to significant changes in biological activity. For instance, in a series of hepcidin (B1576463) production inhibitors, various substitutions at the C-3 position were explored to optimize potency. nih.gov Furthermore, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors like Linifanib. nih.gov The nature of the substituent at C-3 can also influence the regioselectivity of N-alkylation. beilstein-journals.org

The following table summarizes the impact of various substituents on the activity of indazole derivatives based on several research findings.

| Position | Substituent Type | Impact on Activity | Target/Assay |

| C-5 | 3,5-difluoro | Increased anti-proliferative activity | Hep-G2 cancer cell line |

| N-1 | Phenyl with halide group | Influenced cytotoxicity | p38 MAP kinase |

| C-3 | Varied (optimization study) | Modulated hepcidin production inhibition | Hepcidin production assay |

| C-3 | Amine | Effective hinge-binding | Tyrosine kinase |

Role of Indazole Core Modifications and Scaffold Hop Analysis

Modification of the indazole core itself, or replacing it with other heterocyclic systems in a process known as scaffold hopping, is a valuable strategy in drug discovery. This approach can lead to the discovery of novel chemotypes with improved properties. nih.gov

For instance, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2, which are important anti-apoptotic proteins in cancer. nih.govnih.gov This strategy allowed for the preservation of the key spatial relationship between essential binding groups while creating a new chemical scaffold. nih.gov In another example, replacing a benzo[g]indazole scaffold with 1,4-dihydroindeno[1,2-c]pyrazole resulted in enhanced selectivity for the CB2 receptor.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple biological targets. Its unique arrangement of nitrogen atoms facilitates a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.

Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking simulations are powerful tools for understanding the interactions between 7-Methoxy-1H-indazole derivatives and their biological targets at a molecular level.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is widely used to predict how a ligand (in this case, a 7-Methoxy-1H-indazole derivative) binds to the active site of a protein. biotech-asia.orgresearchgate.net These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govjocpr.com

For example, docking studies of indazole derivatives with VEGFR-2 kinase have shown that the indazole ring can bind to the hinge residues of the enzyme. nih.gov In one study, the sulfonyl group of a derivative formed a hydrogen bond with Lys141, contributing to its potency. nih.gov The orientation of the indazole ring within the binding pocket is also critical; a dissimilar orientation of one derivative led to a different set of interactions compared to other compounds in the same series. nih.gov

Docking simulations can also explain why certain substitutions are detrimental to activity. For instance, the steric hindrance caused by a methoxy group, as mentioned earlier, was predicted through molecular docking analysis. nih.gov These computational insights are invaluable for the rational design of new and more potent inhibitors. biotech-asia.org

The following table provides examples of predicted interactions from docking studies of indazole derivatives with various protein targets.

| Compound Type | Protein Target | Predicted Key Interactions |

| Indazole derivative | Aurora A Kinase | Indazole binds to hinge residues Glu211 and Ala213; sulfonyl group forms a hydrogen bond with Lys141. |

| Diarylurea derivative | Multiple Kinases (e.g., FLT3, CDK11) | Specific binding modes identified through KINOMEscan™. |

| Indazole-pyrimidine derivative | VEGFR-2 | Interactions with the ATP binding site. |

Conformational Analysis of 7-Methoxy-1H-Indazole Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is crucial for its ability to bind to a biological target.

For 7-Methoxy-1H-indazole derivatives, crystal structure analysis has shown that the methoxy group can lie in the same plane as the indazole ring system. The partially saturated dihydro ring in a related compound, 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole, introduces structural rigidity that influences its binding interactions.

Computational methods can be used to perform conformational analysis and predict the preferred conformations of flexible molecules in solution or when bound to a receptor. This information is essential for understanding the structure-activity relationships and for designing molecules with optimal shapes for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 7-methoxy-1H-indazole derivatives, QSAR models can predict the therapeutic efficacy of novel analogs, thereby prioritizing synthetic efforts.